molecular formula C13H18BrNO3S B7078588 2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide

2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide

Cat. No.: B7078588
M. Wt: 348.26 g/mol
InChI Key: NNNZBTPSHLBMEO-UHFFFAOYSA-N
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Description

2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide is an organic compound that features a bromophenyl group, an ethylsulfonyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 3-bromophenyl ethyl sulfone with N,N-dimethylpropanamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety .

Scientific Research Applications

2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethylpropanamide moiety may contribute to its stability and overall pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-9(11-6-5-7-12(14)8-11)19(17,18)10(2)13(16)15(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNZBTPSHLBMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S(=O)(=O)C(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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